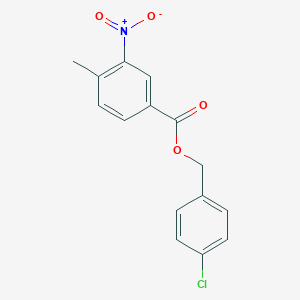

4-chlorobenzyl 4-methyl-3-nitrobenzoate

Description

4-Chlorobenzyl 4-methyl-3-nitrobenzoate is a synthetic ester derivative featuring a 4-methyl-3-nitrobenzoate moiety linked to a 4-chlorobenzyl group. Its molecular structure combines electron-withdrawing (nitro, chloro) and electron-donating (methyl) substituents, enabling diverse biological interactions.

Properties

IUPAC Name |

(4-chlorophenyl)methyl 4-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4/c1-10-2-5-12(8-14(10)17(19)20)15(18)21-9-11-3-6-13(16)7-4-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVAXERIPQCYSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Anti-HIV Activity of 4-Chlorobenzyl Derivatives

Structural-Activity Relationship (SAR):

- The 4-chlorobenzyl group enhances anti-HIV activity by promoting hydrophobic interactions and halogen bonding with integrase residues .

- Electron-withdrawing groups (e.g., nitro) at the 3-position stabilize the binding conformation, while electron-donating groups (e.g., methoxy) reduce potency .

Herbicidal Agents

Table 2: Herbicidal Activity of 3-Nitrobenzoate Esters

SAR Insights:

- Lipophilicity driven by substituents (e.g., trifluoromethyl) improves herbicidal activity against broadleaf plants .

- Steric bulk (e.g., trimethoxyphenyl) hinders membrane penetration, reducing efficacy .

Structural Analogs and Functional Differences

Table 3: Structural and Functional Comparison with Nitrobenzoate Derivatives

Key Differences:

- Position of Nitro Group : 3-Nitro derivatives (e.g., this compound) exhibit stronger biological activity than 4-nitro isomers due to optimized steric and electronic interactions .

- Functional Groups : Esters (e.g., benzoates) show higher stability and bioavailability compared to aldehydes or acids .

Enzymatic Interactions and Selectivity

- CYP2B6 Inhibition : 4-(4-Chlorobenzyl)pyridine, a related compound, selectively inhibits CYP2B6 via hydrophobic and electrostatic interactions, as shown by CoMFA models .

- Integrase Binding : Docking studies confirm that the 4-chlorobenzyl group in this compound mimics the binding mode of raltegravir (HIV-1 integrase inhibitor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.